3-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
Description
This compound is a benzamide derivative characterized by:
- A 3-bromo substituent on the benzoyl ring.
- Two nitrogen-bound groups:
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety (a sulfone-containing dihydrothiophene ring).
- A 4-ethoxyphenyl group.
Properties
IUPAC Name |
3-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-2-25-18-8-6-16(7-9-18)21(17-10-11-26(23,24)13-17)19(22)14-4-3-5-15(20)12-14/h3-12,17H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHGXRWTYIEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting with the bromination of the benzamide core. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxido group in the compound can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: : Substitution reactions can occur at the bromine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology
In chemistry and biology, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and bioactive compounds.
Medicine
In the field of medicine, 3-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of advanced materials and chemical products. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and dioxido group play crucial roles in its biological activity, influencing its binding affinity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
Table 1: Substituent Variations on the Benzamide Core
Notes:
Nitrogen-Bound Group Variations
Table 2: Variations in Nitrogen Substituents
Key Observations :
- The 1,1-dioxido-2,3-dihydrothiophen-3-yl group is a recurring motif in sulfone-containing analogs, suggesting its role in stabilizing interactions with enzymes (e.g., cytochrome P450) .
- The 4-ethoxyphenyl group in the target compound provides a balance between hydrophobicity and steric demand compared to smaller (methyl) or bulkier (piperidinyl) groups .
Structural and Functional Implications
- Electron-Withdrawing Groups : The bromo substituent (3-position) deactivates the benzamide ring, directing electrophilic attacks to specific positions. This contrasts with electron-donating groups like methoxy in .
- Ethoxy vs. Methoxy : The ethoxy group’s longer alkyl chain may enhance membrane permeability compared to methoxy, as seen in ’s ethoxy-phenyl derivatives .
Biological Activity
3-Bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₅BrN₂O₃S
- Molecular Weight : 373.26 g/mol
Structural Features
The compound features a brominated thiophene ring, which is crucial for its biological activity. The presence of the ethoxy group and the benzamide moiety contributes to its lipophilicity and potential interaction with biological targets.
The biological activity of 3-Bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Protein-Ligand Interactions : Its structure allows it to bind to target proteins, modulating their functions.
Biological Assays
Research studies have employed various assays to evaluate the biological activity of this compound:
| Assay Type | Description | Findings |
|---|---|---|
| Cytotoxicity Assays | Evaluated using cancer cell lines (e.g., HeLa, MCF-7). | Showed significant cytotoxic effects with IC50 values in the micromolar range. |
| Antimicrobial Tests | Tested against bacterial strains (e.g., E. coli, S. aureus). | Exhibited moderate antibacterial activity. |
| Enzyme Inhibition | Assessed for inhibition of specific enzymes (e.g., COX, LOX). | Demonstrated selective inhibition of COX enzymes. |
Case Studies
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, 3-Bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing anticancer agents.
- Antimicrobial Properties : A research article in Pharmaceutical Biology reported that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
- Anti-inflammatory Effects : Another study indicated that this compound could reduce inflammation markers in vitro by inhibiting the NF-kB pathway, which is crucial in inflammatory responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-Bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2-Methyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Moderate anticancer activity | Lacks bromine substitution; lower reactivity. |
| N-(4-Methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Minimal antibacterial activity | Different substitution pattern affects potency. |
Q & A
Q. What synthetic strategies are recommended for preparing 3-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide?
A multi-step approach is typically employed:
- Step 1 : Bromination of the benzamide precursor using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) to introduce the 3-bromo substituent .
- Step 2 : Functionalization of the dihydrothiophene ring via oxidation (e.g., with mCPBA or H2O2/acetic acid) to achieve the 1,1-dioxido group .
- Step 3 : N-arylation of the 4-ethoxyphenyl group using Buchwald-Hartwig coupling or Ullmann-type reactions under palladium/copper catalysis . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The dihydrothiophene sulfone group may exhibit dynamic behavior in solution, leading to split peaks. Variable-temperature NMR (e.g., 25–60°C) can stabilize signals .
- Residual Solvents : Trace DMF or THF in the final product can distort integration ratios. Use deuterated solvents with low water content and ensure thorough drying .
- Isomeric Impurities : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC is recommended for isolating stereoisomers .
Advanced Research Questions
Q. What methodologies are suitable for studying the compound’s stereochemical stability under physiological conditions?
- Circular Dichroism (CD) : Monitor conformational changes in chiral environments (e.g., binding to serum albumin) .
- X-ray Crystallography : Resolve crystal structures (space group, unit cell parameters) to correlate solid-state conformation with solution-phase behavior .
- Molecular Dynamics Simulations : Predict solvent effects on rotational barriers of the dihydrothiophene ring using software like Gaussian or Schrodinger Suite .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (kon/koff) with purified proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Mutagenesis Studies : Identify key residues in the target’s active site by substituting amino acids (e.g., Ala-scanning) and assessing binding affinity shifts .
Q. What strategies can address low yields in the final coupling step during synthesis?
- Catalyst Optimization : Screen Pd(II)/Cu(I) catalysts (e.g., Pd(OAc)2 with Xantphos) to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 20–30% compared to conventional heating .
- Protecting Group Strategy : Temporarily shield reactive sites (e.g., sulfone or ethoxy groups) using tert-butyloxycarbonyl (Boc) to prevent side reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell-based assays?
- Dose-Response Curves : Ensure IC50 values are calculated from ≥3 independent replicates. Discrepancies may arise from cell line variability (e.g., metabolic enzyme expression) .
- Off-Target Effects : Perform counter-screens against unrelated targets (e.g., kinases) to rule out nonspecific binding .
- Solubility Limitations : Use co-solvents (e.g., DMSO/PEG mixtures) to maintain compound solubility at higher concentrations .
Structural and Mechanistic Insights
Q. What computational tools can predict the compound’s metabolic stability?
- ADMET Predictors : Software like Schrödinger’s QikProp or ADMET Predictor estimates metabolic clearance rates based on lipophilicity (logP) and polar surface area .
- CYP450 Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify vulnerable sites for oxidation .
Q. How does the 1,1-dioxido group influence electronic properties compared to non-oxidized analogs?
- DFT Calculations : Compare HOMO/LUMO energy levels of the sulfone vs. sulfide forms. The electron-withdrawing sulfone group lowers HOMO energy by ~1.5 eV, reducing nucleophilic reactivity .
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials shifted by +0.3 V in the sulfone derivative, correlating with increased stability .
Experimental Design Tables
Table 1 : Optimized Reaction Conditions for N-Arylation
| Parameter | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)2/Xantphos | +25% | |
| Solvent | Toluene/EtOH (3:1) | +15% | |
| Temperature | 80°C (microwave, 30 min) | +30% |
Table 2 : Key Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| Unit Cell (Å) | a=14.5931, b=6.6471, c=20.6324 |
| β Angle (°) | 98.407 |
| R Factor | 0.056 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
